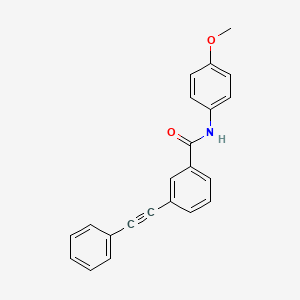
N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a benzamide structure through a phenylethynyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide typically involves the coupling of 4-methoxyaniline with 3-(phenylethynyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually performed under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reaction while minimizing the formation of by-products.
化学反応の分析
Types of Reactions
N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide structure can be reduced to form an amine.
Substitution: The phenylethynyl group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as halogens or sulfonyl chlorides can be used in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-(4-hydroxyphenyl)-3-(phenylethynyl)benzamide.
Reduction: Formation of N-(4-methoxyphenyl)-3-(phenylethynyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The methoxy group and phenylethynyl linkage play crucial roles in determining the binding affinity and specificity of the compound. The pathways involved may include signal transduction cascades or metabolic processes, depending on the biological context.
類似化合物との比較
Similar Compounds
- N-(4-methoxyphenyl)-N-(2-propynyl)benzamide
- 4-chloro-N-(4-methoxyphenyl)benzamide
- 4-methoxy-N-phenylbenzamide
Uniqueness
N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide is unique due to the presence of the phenylethynyl linkage, which imparts distinct electronic properties and steric effects. This structural feature differentiates it from other benzamide derivatives and influences its reactivity and binding characteristics.
特性
IUPAC Name |
N-(4-methoxyphenyl)-3-(2-phenylethynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2/c1-25-21-14-12-20(13-15-21)23-22(24)19-9-5-8-18(16-19)11-10-17-6-3-2-4-7-17/h2-9,12-16H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKZEGAPXYEMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C#CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5739116.png)
METHANONE](/img/structure/B5739130.png)
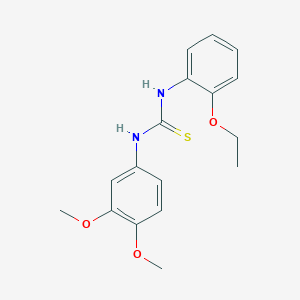
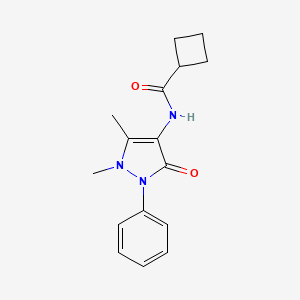
![2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5739149.png)
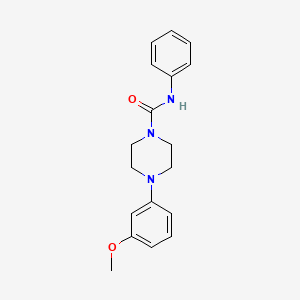
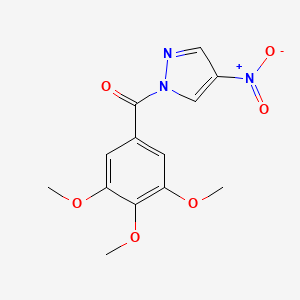
![17-[(2,4-dimethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5739158.png)
![6-bromo-2-(4-ethoxyphenyl)-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5739170.png)
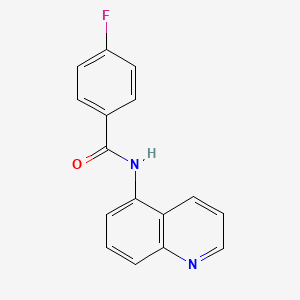
![2-[(2-chlorophenyl)methylsulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5739179.png)
![6-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B5739186.png)
![4-Chloro-2-[(4-propanoyloxybenzoyl)amino]benzoic acid](/img/structure/B5739214.png)

